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Introduction
AZ-1355, also known by its chemical name ethyl 10,11-dihydro-4-methoxydibenz[b,f]-

(1,4)oxazepine-8-carboxylate, is a compound that has demonstrated a dual mechanism of

action in preclinical rodent models.[1] It functions as a lipid-lowering agent and an inhibitor of

platelet aggregation.[1] Structurally distinct from other hypolipidemic agents of its time, AZ-
1355 has shown efficacy in various animal models of hyperlipidemia.[1] Its unique profile, which

combines effects on lipid metabolism and hemostasis, suggests its potential as a tool for

investigating pathways related to atherosclerosis and thrombosis. These application notes

provide a summary of the available data and generalized protocols for the use of AZ-1355 in in

vivo research settings.

Mechanism of Action
AZ-1355 exerts its biological effects through two primary actions:

Lipid-Lowering Activity: AZ-1355 has been shown to reduce serum total cholesterol and

triglycerides in rodent models of hyperlipidemia.[1] In hamsters, it also reduces lipid content

in the liver and heart, improves the beta/alpha-lipoprotein ratio, and increases high-density

lipoprotein (HDL) cholesterol.[1] The precise molecular mechanism for its lipid-lowering

effects has not been fully elucidated in the available literature.
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Anti-Platelet Aggregation: AZ-1355 inhibits platelet aggregation in vivo.[1] This effect is

associated with its ability to increase the ratio of prostaglandin I2 (PGI2) to thromboxane A2

(TXA2) in vitro.[1] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, while

TXA2 is a vasoconstrictor and a promoter of platelet aggregation. By shifting the balance

towards PGI2, AZ-1355 likely creates an anti-thrombotic environment.

Data Presentation
Due to the limited availability of the full-text primary literature, specific quantitative data from in

vivo studies with AZ-1355 are not readily accessible. The following table summarizes the

qualitative findings reported in the available abstract.

Animal Model
Parameter

Measured
Effect of AZ-1355 Reference

Triton-Treated

Hyperlipidemic Mice

Serum Total

Cholesterol
Lowered [1]

Dietary Hyperlipidemic

Rats

Serum Total

Cholesterol
Lowered [1]

Serum Triglycerides Lowered [1]

Golden Hamsters Serum Lipids Reduced [1]

Liver Lipids Reduced [1]

Cardiac Lipids Reduced [1]

Beta/Alpha-

Lipoprotein Ratio
Improved [1]

HDL Cholesterol Increased [1]

In Vivo (Rodent) Platelet Aggregation Inhibited [1]

Experimental Protocols
The following are detailed, generalized protocols for in vivo studies with AZ-1355 based on the

animal models mentioned in the literature.[1] Researchers should optimize these protocols for

their specific experimental conditions.
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Protocol 1: Evaluation of Lipid-Lowering Effects in a
Triton-Induced Hyperlipidemia Mouse Model
Objective: To assess the efficacy of AZ-1355 in reducing serum cholesterol levels in an acute

model of hyperlipidemia.

Materials:

AZ-1355

Clofibrate (as a reference compound)

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Triton WR-1339 solution (in sterile saline)

Male mice (e.g., C57BL/6, 8-10 weeks old)

Standard laboratory chow and water

Animal handling and dosing equipment (gavage needles, syringes)

Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

Centrifuge

Serum cholesterol assay kit

Procedure:

Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to

the experiment.

Fasting: Fast the mice for 12-16 hours with free access to water.

Grouping: Randomly divide the mice into the following groups (n=6-8 per group):

Normal Control (Vehicle only)
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Hyperlipidemic Control (Triton WR-1339 + Vehicle)

AZ-1355 Treatment (Triton WR-1339 + AZ-1355)

Reference Control (Triton WR-1339 + Clofibrate)

Dosing:

Administer AZ-1355, clofibrate, or vehicle by oral gavage. The exact dose of AZ-1355
needs to be determined by dose-response studies.

Induction of Hyperlipidemia: 30 minutes after drug/vehicle administration, inject Triton WR-

1339 intraperitoneally (e.g., 400 mg/kg).

Blood Collection: At 18-24 hours post-Triton injection, collect blood via retro-orbital sinus or

cardiac puncture under anesthesia.

Serum Separation: Centrifuge the blood samples to separate the serum.

Biochemical Analysis: Analyze the serum for total cholesterol levels using a commercial

assay kit.

Data Analysis: Compare the mean serum cholesterol levels between the groups using

appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Evaluation of Lipid-Lowering Effects in a
Dietary-Induced Hyperlipidemia Rat Model
Objective: To determine the effect of chronic AZ-1355 administration on serum cholesterol and

triglycerides in a diet-induced hyperlipidemia model.

Materials:

AZ-1355

Clofibrate

Vehicle
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Male rats (e.g., Sprague-Dawley or Wistar, 6-8 weeks old)

Standard chow diet

High-fat/high-cholesterol diet (e.g., containing 2% cholesterol, 10% fat)

Metabolic cages (optional, for food intake monitoring)

Dosing and blood collection equipment

Serum cholesterol and triglyceride assay kits

Procedure:

Animal Acclimation and Baseline: Acclimate rats for one week on a standard chow diet.

Collect baseline blood samples.

Induction of Hyperlipidemia: Switch the diet of all rats (except the normal control group) to a

high-fat/high-cholesterol diet for 4-8 weeks to induce hyperlipidemia.

Grouping: After the induction period, randomly assign the hyperlipidemic rats to the following

groups (n=6-8 per group):

Normal Control (Standard Diet + Vehicle)

Hyperlipidemic Control (High-Fat Diet + Vehicle)

AZ-1355 Treatment (High-Fat Diet + AZ-1355)

Reference Control (High-Fat Diet + Clofibrate)

Chronic Dosing: Administer AZ-1355, clofibrate, or vehicle daily via oral gavage for a

predetermined period (e.g., 4-6 weeks).

Monitoring: Monitor body weight and food intake regularly.

Blood Collection and Analysis: Collect blood samples at the end of the treatment period after

an overnight fast. Analyze the serum for total cholesterol and triglycerides.
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Tissue Analysis (Optional): At the end of the study, euthanize the animals and collect liver

and heart tissues for lipid content analysis.

Data Analysis: Analyze the changes in lipid parameters from baseline and compare the end-

of-study values between the groups.

Protocol 3: In Vivo Platelet Aggregation Assay
Objective: To assess the inhibitory effect of AZ-1355 on platelet aggregation in live animals.

Materials:

AZ-1355

Platelet aggregation-inducing agent (e.g., collagen, ADP)

Anesthetic (e.g., ketamine/xylazine)

Male rats or mice

Catheterization equipment (for intravenous administration)

Blood collection supplies (with anticoagulant, e.g., sodium citrate)

Platelet aggregometer or a method for counting circulating platelets.

Procedure:

Animal Preparation: Anesthetize the animal and, if necessary, cannulate the jugular vein for

intravenous administration of the aggregating agent.

Dosing: Administer AZ-1355 or vehicle orally at a predetermined time before the induction of

aggregation.

Baseline Blood Sample: Collect a small volume of blood to determine the baseline platelet

count.

Induction of Aggregation: Inject the platelet aggregation-inducing agent (e.g.,

collagen/epinephrine mixture) intravenously.
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Post-Induction Blood Samples: Collect blood samples at specific time points after the

injection of the aggregating agent (e.g., 1, 5, and 10 minutes).

Platelet Counting: Immediately after collection, determine the platelet count in each blood

sample. A drop in the circulating platelet count indicates the formation of platelet aggregates,

primarily in the pulmonary vasculature.

Data Analysis: Calculate the percentage drop in platelet count from baseline for each group.

Compare the extent of platelet count reduction between the AZ-1355-treated and control

groups.

Mandatory Visualizations
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Caption: Proposed mechanism of AZ-1355's anti-platelet action.
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Caption: General experimental workflow for an in vivo study with AZ-1355.
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Safety, Toxicity, and Pharmacokinetics
Note: There is no specific safety, toxicity, or pharmacokinetic data available for AZ-1355 in the

public domain. The information below is based on the parent compound, dibenz[b,f][1]

[2]oxazepine, and general considerations for in vivo studies.

Safety and Handling: The parent compound, dibenz(b,f)(1,4)oxazepine, is known as CR gas

and is a lachrymatory agent that can cause irritation to the eyes, skin, and respiratory tract.

[3] It is suspected to be a carcinogen.[3] While AZ-1355 is a derivative, it is prudent to

handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat,

and safety glasses, in a well-ventilated area or a chemical fume hood.

Toxicity: A repeated-dose inhalation study of the parent dibenzoxazepine in mice and

hamsters at high doses affected survival but showed little specific organ-directed toxicity.[4]

Another derivative of dibenzoxazepine showed an intravenous LD50 of 37 mg/kg in mice.

Given the lack of specific data for AZ-1355, it is recommended to perform a preliminary

dose-ranging study to determine the maximum tolerated dose (MTD) in the specific animal

model being used.

Pharmacokinetics: No pharmacokinetic data for AZ-1355 are available. The absorption,

distribution, metabolism, and excretion (ADME) profile of AZ-1355 in rodents is unknown.

For dibenzoxazepine derivatives used as drugs, such as oxcarbazepine, metabolism can be

extensive.[5] Researchers should consider that the pharmacokinetic properties of AZ-1355
may vary between species. Hyperlipidemia itself can also affect the pharmacokinetics of

drugs.

Disclaimer: The protocols and information provided are for guidance purposes only and are

based on limited available literature. It is the responsibility of the researcher to develop and

validate their own experimental procedures and to conduct a thorough risk assessment before

using AZ-1355.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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